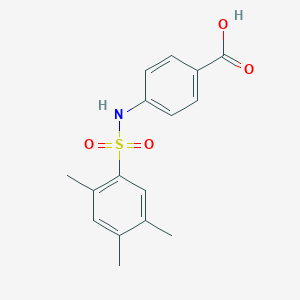
N-benzhydryl-3,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-3,4-dimethoxybenzenesulfonamide, also known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its anti-inflammatory and analgesic effects. It was first synthesized in the 1960s and has been used for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and pharyngitis. In recent years, benzydamine has gained attention for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-benzhydryl-3,4-dimethoxybenzenesulfonamide involves the inhibition of COX and lipoxygenase enzymes, which reduces the production of prostaglandins and leukotrienes, respectively. This leads to a reduction in the inflammatory response and pain.
Biochemical and Physiological Effects
Benzydamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species, which are involved in the oxidative stress response. In addition, this compound has been shown to have antiproliferative effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzhydryl-3,4-dimethoxybenzenesulfonamide in lab experiments is its well-established anti-inflammatory and analgesic effects. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on the liver and kidneys at high doses.
Direcciones Futuras
There are a number of future directions for research on N-benzhydryl-3,4-dimethoxybenzenesulfonamide. One area of research is its potential therapeutic applications in cancer treatment. Benzydamine has been shown to have antiproliferative effects on cancer cells, and further research is needed to determine its potential use in cancer therapy. Another area of research is its potential use in the treatment of neuroinflammatory disorders, such as Alzheimer's disease and Parkinson's disease. Benzydamine has been shown to have anti-inflammatory effects in the brain, and further research is needed to determine its potential therapeutic applications in these disorders.
Conclusion
In conclusion, this compound is a nonsteroidal anti-inflammatory drug that has been widely used for its anti-inflammatory and analgesic effects. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to determine its potential use in cancer therapy and neuroinflammatory disorders.
Métodos De Síntesis
The synthesis of N-benzhydryl-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-benzhydrylamine in the presence of a base such as sodium carbonate. The reaction yields this compound, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Benzydamine has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. Benzydamine has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, which are also involved in the inflammatory response.
Propiedades
Fórmula molecular |
C21H21NO4S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-benzhydryl-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H21NO4S/c1-25-19-14-13-18(15-20(19)26-2)27(23,24)22-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21-22H,1-2H3 |
Clave InChI |
VSMWCYZBOJBPLV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)




![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)
![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)




